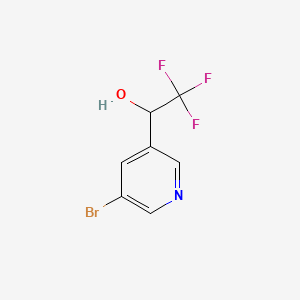

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Description

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIHFOKNQVWFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735792 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204234-60-5 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Core Mechanism: A Technical Guide on Soluble Epoxide Hydrolase (sEH) Inhibition

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding the mechanism of action for the compound 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. To fulfill the structural and content requirements of an in-depth technical guide, this document will focus on a well-established and therapeutically relevant mechanism: the inhibition of soluble epoxide hydrolase (sEH). This guide will serve as a comprehensive example of the scientific and technical information pertinent to researchers, scientists, and drug development professionals in understanding a core mechanism of action, using prominent sEH inhibitors as case studies.

Executive Summary

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, primarily the epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol forms, sEH diminishes their beneficial physiological effects, which include vasodilation, anti-inflammatory actions, and tissue protection. Inhibition of sEH has emerged as a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and neuropathic pain. This guide provides a detailed overview of the sEH mechanism of action, quantitative data for key inhibitors, experimental protocols for assessing inhibitor activity, and visual representations of the relevant biological pathways and experimental workflows.

The Soluble Epoxide Hydrolase (sEH) Signaling Pathway

Arachidonic acid, a key component of cell membranes, is metabolized by cytochrome P450 (CYP) epoxygenases to form four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] These EETs are potent signaling molecules that exert a variety of protective effects. However, their biological activity is short-lived due to rapid degradation by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs).[2][3]

sEH inhibitors block this degradation, thereby increasing the bioavailability of EETs and prolonging their signaling effects.[4] Elevated EET levels lead to a cascade of downstream events, including the activation of G-protein coupled receptors and peroxisome proliferator-activated receptors (PPARs), which contribute to their vasodilatory and anti-inflammatory properties.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Epoxyeicosatrienoic acid pathway in human health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 4. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Biological Targets of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Disclaimer: This document provides a hypothetical framework for the investigation of the biological targets of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. As of the latest literature review, no specific biological activity or targets have been publicly documented for this compound. The information presented herein is based on the analysis of structurally related molecules and serves as an illustrative guide for researchers and drug development professionals on how to approach the biological characterization of this and other novel chemical entities.

Introduction

This compound is a halogenated pyridine derivative. The pyridine scaffold is a common motif in a multitude of biologically active compounds, and its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The presence of a bromine atom and a trifluoroethanol group suggests that this molecule may possess unique electronic and steric properties that could confer specific interactions with biological macromolecules. This guide outlines potential, albeit hypothetical, biological targets and provides a roadmap for their experimental validation.

Hypothesized Biological Targets

Based on the known structure-activity relationships of similar pyridine-containing compounds, several classes of proteins are proposed as potential biological targets for this compound.

-

Protein Kinases: The pyridine ring is a core component of many kinase inhibitors. The bromopyridine moiety could potentially form hydrogen bonds and other interactions within the ATP-binding pocket of various kinases, leading to their inhibition.

-

Bacterial Enzymes: Certain pyridine derivatives have demonstrated antibacterial activity by targeting essential bacterial enzymes. Dihydropteroate synthase (DHPS) or DNA gyrase are plausible hypothetical targets.

-

Viral Proteases or Polymerases: The structural features of the compound, including the halogen and trifluoromethyl groups, are found in some antiviral agents. It is conceivable that it could inhibit key viral enzymes like proteases or polymerases.

Illustrative Quantitative Biological Data

The following table presents a hypothetical summary of quantitative data that could be generated from in vitro assays against the proposed target classes. This data is for illustrative purposes only.

| Target Class | Specific Target (Example) | Assay Type | Metric | Hypothetical Value (µM) |

| Protein Kinase | Epidermal Growth Factor Receptor (EGFR) | Kinase Activity Assay | IC50 | 2.5 |

| Bacterial Enzyme | E. coli DNA Gyrase | Supercoiling Assay | IC50 | 15.8 |

| Viral Enzyme | SARS-CoV-2 3CL Protease | FRET-based Protease Assay | IC50 | 8.2 |

Generic Experimental Protocols

Detailed methodologies for key experiments to determine the biological activity of a novel compound are provided below.

In Vitro Kinase Inhibition Assay (e.g., against EGFR)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase.

a. Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

b. Procedure:

-

Prepare a serial dilution of the test compound in DMSO, and then dilute in kinase buffer.

-

Add 5 µL of the diluted compound to the wells of a 384-well plate. Include controls with DMSO only (no inhibition) and a known EGFR inhibitor (positive control).

-

Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the reaction mixture for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Bacterial Growth Inhibition Assay (Antimicrobial Susceptibility Test)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

a. Materials:

-

Bacterial strain (e.g., Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Test compound dissolved in DMSO

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

96-well microplates

b. Procedure:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate a general workflow for target deconvolution and a hypothetical signaling pathway that could be modulated by the test compound.

Caption: A general experimental workflow for identifying the biological target of a novel compound.

Caption: Hypothetical inhibition of the EGFR signaling pathway by the test compound.

An In-depth Technical Guide on the Solubility of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromopyridine ring and a trifluoroethanol moiety, suggests a unique solubility profile that is critical for its synthesis, purification, formulation, and biological screening. Understanding its solubility in various solvents is a fundamental requirement for its effective use in research and development. This document outlines the theoretical considerations for its solubility, standardized experimental protocols for its determination, and a structured format for presenting the resulting data.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound possesses both polar and non-polar characteristics:

-

Polar Features: The pyridine nitrogen and the hydroxyl group are capable of hydrogen bonding and dipole-dipole interactions, suggesting potential solubility in polar protic and aprotic solvents.

-

Non-polar Features: The brominated aromatic ring and the trifluoromethyl group contribute to its lipophilic character, indicating possible solubility in non-polar organic solvents.

Based on these features, a qualitative prediction of its solubility in common laboratory solvents can be made. However, empirical determination is essential for quantitative assessment.

Quantitative Solubility Data

While specific experimental data is not currently available in the public domain, the following table provides a template for how such data should be presented for clarity and comparative analysis. The values presented below are hypothetical and should be replaced with experimentally determined data.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Polar Protic | Water | < 0.1 | < 0.0004 | Gravimetric Analysis |

| Methanol | 150 | 0.586 | Gravimetric Analysis | |

| Ethanol | 120 | 0.469 | Gravimetric Analysis | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 200 | > 0.781 | Visual Inspection |

| N,N-Dimethylformamide (DMF) | > 200 | > 0.781 | Visual Inspection | |

| Acetonitrile | 50 | 0.195 | Gravimetric Analysis | |

| Non-polar | Dichloromethane | 80 | 0.312 | Gravimetric Analysis |

| Toluene | 10 | 0.039 | Gravimetric Analysis | |

| Hexane | < 1 | < 0.004 | Gravimetric Analysis |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data relies on standardized experimental procedures. The following protocols are recommended for determining the solubility of this compound.

General Gravimetric Method for Quantitative Solubility

This method is suitable for determining the precise solubility of a solid in a solvent.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Evaporating dish

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Transfer the filtered solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the evaporating dish containing the dried solute.

-

Calculate the solubility in mg/mL or mol/L.

Qualitative Solubility Testing

A rapid assessment of solubility can be performed to classify the compound as soluble, partially soluble, or insoluble.[1][2][3][4]

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[2]

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[2]

-

Observe if the solid dissolves completely.

-

If the compound dissolves, it is considered soluble. If it does not dissolve, it is considered insoluble. Partial dissolution indicates partial solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

References

Enantiomers of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol: A Technical Guide on Synthesis, Separation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis, separation, and characterization of the enantiomers of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. Due to a lack of specific peer-reviewed data for this particular compound, this document provides a comprehensive overview of established and effective methodologies for the asymmetric synthesis and chiral resolution of analogous fluorinated pyridine ethanol derivatives. The protocols and data presented herein are representative and intended to serve as a foundational resource for researchers undertaking the study of these and similar chiral molecules.

Introduction

Potential Synthetic and Separation Strategies

The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis to directly obtain a single enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

A common and effective method for the asymmetric synthesis of chiral alcohols is the catalytic reduction of the corresponding prochiral ketone, 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone. This can be achieved using various chiral catalysts and reducing agents.

Experimental Protocol: Representative Asymmetric Reduction

A solution of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (1.0 mmol) in an appropriate solvent (e.g., isopropanol, 10 mL) is charged into a reaction vessel under an inert atmosphere. A chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS catalyst (0.01-0.1 mol%), is added. The reaction mixture is then treated with a suitable reducing agent, like isopropanol (which also serves as the solvent and hydride source for transfer hydrogenation) or a borane reagent. The reaction is stirred at a controlled temperature (e.g., room temperature or elevated temperature) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess (ee) of the resulting alcohol is determined using chiral HPLC.

Chiral Resolution

Alternatively, the racemic this compound can be synthesized and subsequently separated into its constituent enantiomers. Chiral resolution via diastereomeric salt formation or preparative chiral HPLC are common techniques.

Experimental Protocol: Representative Chiral Resolution via Diastereomeric Salt Formation

Racemic this compound (1.0 mmol) is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone). A chiral resolving agent (0.5-1.0 equivalent), such as (+)- or (-)-tartaric acid, mandelic acid, or a chiral amine, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one diastereomeric salt. The crystals are collected by filtration, and the process of recrystallization may be repeated to enhance diastereomeric purity. The resolved enantiomer is then liberated from the salt by treatment with a base (if an acidic resolving agent was used) or an acid (if a basic resolving agent was used) and extraction. The enantiomeric purity is determined by chiral HPLC.

Characterization of Enantiomers

Once isolated, the enantiomers must be thoroughly characterized to confirm their identity and purity.

Analytical Techniques

The following table summarizes key analytical techniques and hypothetical data for the characterization of the enantiomers of this compound.

| Parameter | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) | Methodology |

| CAS Number | Not Assigned | 2227712-52-7[1] | - |

| Molecular Formula | C₇H₅BrF₃NO | C₇H₅BrF₃NO | Mass Spectrometry |

| Molecular Weight | 256.02 | 256.02 | Mass Spectrometry |

| Chiral HPLC Retention Time | t₁ | t₂ | Chiral HPLC |

| Enantiomeric Excess (ee) | >99% | >99% | Chiral HPLC |

| Specific Rotation [α]D | Negative value | Positive value | Polarimetry |

| ¹H NMR | Spectra identical to racemate | Spectra identical to racemate | NMR Spectroscopy |

| ¹⁹F NMR | Spectra identical to racemate | Spectra identical to racemate | NMR Spectroscopy |

Experimental Protocol: Chiral HPLC Analysis

A chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H) is used with a suitable mobile phase (e.g., a mixture of hexane and isopropanol). The racemic standard and the isolated enantiomers are injected, and the retention times are recorded. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram of the resolved sample.

Potential Biological Evaluation

The biological activity of the individual enantiomers should be assessed to determine if there is enantioselectivity in their pharmacological effects. The specific assays will depend on the therapeutic target of interest.

Experimental Workflow: Biological Evaluation

Caption: Workflow for the biological evaluation of enantiomers.

Signaling Pathway Analysis (Hypothetical)

Should the compound be found to interact with a specific receptor or enzyme, understanding its effect on downstream signaling pathways is crucial. The following diagram illustrates a hypothetical signaling pathway that could be modulated.

Caption: Hypothetical signaling pathway modulated by an enantiomer.

Conclusion

While specific experimental data for the enantiomers of this compound are not currently published, this guide provides a robust framework of established methodologies for their synthesis, separation, and characterization. The presented protocols and analytical strategies are widely applicable to chiral fluorinated pyridinyl alcohols and should serve as a valuable resource for researchers entering this area of investigation. The elucidation of the distinct properties of each enantiomer is a critical step in the potential development of this compound for pharmaceutical or agrochemical applications.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial in vitro screening of the novel compound 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol to assess its potential biological activity. Given the limited specific information on the compound's mechanism of action, a tiered approach is recommended, starting with general cytotoxicity screening, followed by more specific assays based on the initial findings. The pyridine scaffold is a common feature in many biologically active compounds, suggesting potential for various therapeutic applications.[1][2]

Compound Information

| Compound Name | Structure | Molecular Formula | Molecular Weight | CAS Number |

| This compound | [Image of the chemical structure of this compound] | C₇H₅BrF₃NO | 256.02 g/mol | 1204234-60-5[3][4] |

Preliminary Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to evaluate cell metabolic activity, which can indicate cell viability, proliferation, or cytotoxicity.[1][5] This initial screen is crucial to determine the concentration range at which the compound affects cell viability.

Experimental Protocol

Materials and Reagents:

-

Human cancer cell line (e.g., HeLa - cervical cancer)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well sterile tissue culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Culture HeLa cells in DMEM and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Compound Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0.1 | 98.5 ± 4.2 |

| 1 | 95.2 ± 5.1 |

| 10 | 75.8 ± 6.3 |

| 50 | 48.9 ± 4.9 |

| 100 | 22.1 ± 3.7 |

| IC₅₀ (µM) | ~50 |

Antibacterial Susceptibility Testing (Broth Microdilution)

To investigate the potential antimicrobial properties of the compound, a broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).[5]

Experimental Protocol

Materials and Reagents:

-

Bacterial strain (e.g., Staphylococcus aureus - a common Gram-positive bacterium)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

DMSO

-

Sterile 96-well microtiter plates

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of the compound in DMSO and perform serial two-fold dilutions in MHB in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Table 2: Hypothetical Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | >128 |

| Escherichia coli | >128 |

Kinase Inhibition Assay (Optional Follow-up)

Many pyridine-containing compounds are known to be kinase inhibitors.[2] If the initial cytotoxicity screen suggests potential anti-cancer activity, a follow-up kinase inhibition assay against a panel of relevant kinases (e.g., those in the MAPK pathway) could elucidate a potential mechanism of action.

Experimental Protocol

A variety of commercial kits and services are available for kinase inhibition profiling. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

General Procedure:

-

The kinase, substrate, and ATP are incubated with serially diluted this compound.

-

After the kinase reaction, a detection reagent is added that luminesces in the presence of ATP.

-

The luminescence is measured, and a decrease in signal compared to the control indicates kinase inhibition.

-

The IC₅₀ value is calculated from the dose-response curve.

Data Presentation

Table 3: Hypothetical Kinase Inhibitory Profile of this compound

| Kinase Target | IC₅₀ (nM) |

| Kinase A | >10,000 |

| Kinase B | 850 |

| Kinase C | >10,000 |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for the initial in vitro screening of this compound.

Caption: A potential mechanism of action via inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays Using 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol in various cell-based assays. This document offers detailed protocols for assessing the compound's effects on cell viability, cytotoxicity, and apoptosis. Additionally, it includes a hypothetical signaling pathway to illustrate a potential mechanism of action and templates for data presentation. The information is intended to assist researchers in the initial characterization of this and other novel small-molecule inhibitors.

Introduction

Cell-based assays are fundamental tools in drug discovery and development, providing critical insights into the biological activity of novel compounds within a cellular context.[1][2][3] this compound is a small molecule with potential for biological activity. The trifluoromethyl group may enhance its ability to penetrate cell membranes, allowing it to interact with intracellular targets.[4] These protocols outline the steps to characterize its effects on cancer cell lines, a common starting point for inhibitor studies.

Hypothetical Signaling Pathway

To illustrate a potential mechanism of action for a novel inhibitor like this compound, a hypothetical signaling pathway is presented below. Many small molecule inhibitors target protein kinases involved in cell proliferation and survival. This diagram depicts a generic kinase signaling cascade often dysregulated in cancer.

References

Application Notes and Protocols for Suzuki Coupling of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol with various arylboronic acids. This reaction is a fundamental transformation in medicinal chemistry and materials science, enabling the synthesis of diverse biaryl and hetero-biaryl structures. The pyridine moiety coupled with a trifluoroethanol group presents a valuable scaffold in drug discovery.

The Suzuki-Miyaura coupling is a versatile and widely utilized reaction in organic synthesis, involving the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex in the presence of a base.[1] This method is favored for its mild reaction conditions and tolerance to a wide range of functional groups.[1] For substrates like bromopyridines, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[2][3]

Data Presentation

The following table summarizes typical yields for the Suzuki-Miyaura coupling of structurally similar bromopyridine derivatives with various arylboronic acids. This data can serve as a reference for expected outcomes when coupling this compound.

| Entry | Bromopyridine Derivative | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good to Better | [2] |

| 2 | 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | [2] |

| 3 | 2,6-Dibromopyridine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | [2] |

| 4 | 3-Amino-5-bromopyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120-150 (µW) | 0.17-0.5 | N/A | [1] |

| 5 | 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | N/A | N/A | N/A | N/A | N/A | N/A | [1] |

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method. The selection of the protocol may depend on the available equipment and the desired reaction time.

Protocol 1: Conventional Heating Method

This protocol outlines a standard procedure for the Suzuki coupling reaction using conventional heating.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[2]

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[2]

-

Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand.[2]

-

Add the degassed solvent to the flask via syringe. The solution should be degassed by bubbling with an inert gas for 20-30 minutes prior to addition.[2]

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[2]

-

Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[1]

-

Characterize the final product using NMR, MS, and other relevant analytical techniques.[1]

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[1]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water (4:1), DMF)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound, the arylboronic acid, and the base.[1]

-

Add the palladium catalyst.[1]

-

Add the chosen solvent system to the vial.

-

Seal the vial with a cap and place it in the microwave reactor.[1]

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1] Optimal temperature and time should be determined empirically for each substrate combination.

-

After the reaction is complete, cool the vial to room temperature.

-

Perform the work-up and purification as described in the conventional heating protocol (steps 8-11).[1]

Visualizations

Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for performing the Suzuki coupling reaction in a laboratory setting.

Caption: General experimental workflow for the Suzuki coupling protocol.

References

Application Notes and Protocols for 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol as a key building block in the synthesis of potent kinase inhibitors, particularly targeting Tropomyosin receptor kinase A (TrkA). The protocols detailed herein are based on established synthetic methodologies and provide a roadmap for the development of novel therapeutics.

Application Notes

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a bromine-substituted pyridine ring and a trifluoroethanol moiety, both of which contribute to its utility as a scaffold for drug discovery. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize interactions with biological targets. The trifluoroethanol group can participate in hydrogen bonding and other non-covalent interactions within the active site of an enzyme, often enhancing binding affinity and metabolic stability.

A notable application of this compound is in the synthesis of inhibitors for TrkA, a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Dysregulation of TrkA signaling has been implicated in various cancers and pain pathways, making it an attractive therapeutic target. The synthesis of potent TrkA inhibitors can be achieved by utilizing this compound as a key starting material.

A common and effective strategy involves a palladium-catalyzed Buchwald-Hartwig amination reaction to replace the bromine atom with an amino group, thereby creating a crucial linkage for building more complex molecules. This is followed by further functionalization, such as amide bond formation, to yield the final active pharmaceutical ingredient.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(5-aminopyridin-3-yl)-2,2,2-trifluoroethanol

This protocol describes the Buchwald-Hartwig amination of (S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol to produce the corresponding amino-pyridine derivative, a key intermediate in the synthesis of TrkA inhibitors.

Materials:

-

(S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol

-

Benzophenone imine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of (S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol (1.0 g, 3.91 mmol) in toluene (20 mL) is added benzophenone imine (0.72 mL, 4.30 mmol), Pd₂(dba)₃ (179 mg, 0.195 mmol), (R)-(+)-BINAP (243 mg, 0.391 mmol), and NaOtBu (563 mg, 5.86 mmol).

-

The reaction mixture is heated to 80 °C and stirred for 2 hours.

-

After cooling to room temperature, 3 N aqueous HCl (10 mL) is added, and the mixture is stirred for 30 minutes.

-

The aqueous layer is separated, and the organic layer is extracted with 1 N aqueous HCl.

-

The combined aqueous layers are washed with dichloromethane and then basified with 50% aqueous NaOH to a pH of approximately 10.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic extracts are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluting with a gradient of 0% to 100% ethyl acetate in hexanes) to afford (S)-1-(5-aminopyridin-3-yl)-2,2,2-trifluoroethanol.

Protocol 2: Synthesis of N-(3-((S)-1-(5-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ylamino)phenyl)benzamide (A Potent TrkA Inhibitor)

This protocol details the synthesis of a potent TrkA inhibitor from the amino-pyridine intermediate synthesized in Protocol 1.

Materials:

-

(S)-1-(5-aminopyridin-3-yl)-2,2,2-trifluoroethanol

-

N-(3-bromophenyl)benzamide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (Xantphos)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

A mixture of (S)-1-(5-aminopyridin-3-yl)-2,2,2-trifluoroethanol (100 mg, 0.52 mmol), N-(3-bromophenyl)benzamide (144 mg, 0.52 mmol), Pd₂(dba)₃ (24 mg, 0.026 mmol), Xantphos (30 mg, 0.052 mmol), and Cs₂CO₃ (254 mg, 0.78 mmol) in 1,4-dioxane (5 mL) is degassed and then heated to 100 °C for 16 hours.

-

The reaction mixture is cooled to room temperature and partitioned between dichloromethane and water.

-

The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluting with a gradient of 0% to 100% ethyl acetate in hexanes) to yield N-(3-((S)-1-(5-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ylamino)phenyl)benzamide.

Data Presentation

The following table summarizes the biological activity of the synthesized TrkA inhibitor.

| Compound ID | Target | Assay Type | IC₅₀ (nM) |

| N-(3-((S)-1-(5-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ylamino)phenyl)benzamide) | TrkA | Enzyme Assay | 10 |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of a potent TrkA inhibitor.

Caption: Simplified TrkA signaling pathway and the point of inhibition.

Application Notes and Protocols for Developing Enzyme Inhibition Assays with 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is a novel chemical entity with potential applications in drug discovery. Its structure, featuring a bromopyridine ring and a trifluoroethanol moiety, suggests potential interactions with various biological targets, particularly enzymes. The trifluoromethyl group can enhance binding affinity and metabolic stability, making it an interesting scaffold for inhibitor development. These application notes provide a comprehensive guide to developing and executing enzyme inhibition assays for this compound, a critical step in elucidating its mechanism of action and therapeutic potential.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the compound is presented in Table 1. This information is crucial for handling the compound and preparing solutions for assays.

| Property | Value | Reference |

| CAS Number | 1204234-60-5 | [1][2] |

| Molecular Formula | C₇H₅BrF₃NO | [1][2][3] |

| Molecular Weight | 256.02 g/mol | [1][2][3] |

| Appearance | Light yellow to yellow solid | [4] |

| Storage | Store at room temperature | [4] |

Hypothetical Target and Mechanism of Action

Due to the presence of the trifluoroethanol group, it is hypothesized that this compound may act as an inhibitor of dehydrogenases or esterases. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the acidity of the hydroxyl group and potentially mimic a transition state of a substrate. For the purpose of these protocols, we will consider a hypothetical interaction with a generic NAD⁺-dependent dehydrogenase.

The proposed inhibitory mechanism could be competitive, non-competitive, or uncompetitive, which can be determined through kinetic studies.[5][6]

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results in enzyme inhibition assays.[7][8] Below are generalized protocols for biochemical assays that can be adapted for this compound and a specific enzyme target.

Protocol 1: Spectrophotometric Enzyme Inhibition Assay for a Dehydrogenase

This protocol describes a general method for measuring the activity and inhibition of a dehydrogenase using a spectrophotometer, which monitors the change in absorbance resulting from the conversion of NAD⁺ to NADH at 340 nm.[8][9]

Materials:

-

Purified target dehydrogenase

-

Substrate for the dehydrogenase (e.g., a specific alcohol or aldehyde)

-

NAD⁺ (cofactor)

-

Assay buffer (optimized for pH and salt concentration for the target enzyme)

-

This compound (test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (if available)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Procedure:

-

Prepare Solutions:

-

Dissolve the enzyme, substrate, NAD⁺, and the test inhibitor in the appropriate assay buffer.

-

Prepare a serial dilution of the inhibitor to test a range of concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Enzyme and Inhibitor Pre-incubation:

-

Add a fixed amount of the enzyme to each well of the microplate.

-

Add the different concentrations of the inhibitor to the respective wells.

-

Include control wells:

-

No inhibitor control: Enzyme, substrate, NAD⁺, and solvent (e.g., DMSO).

-

No enzyme control: Substrate, NAD⁺, and the highest concentration of the inhibitor.

-

No substrate control: Enzyme, NAD⁺, and the highest concentration of the inhibitor.

-

-

Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.[9]

-

-

Initiate the Reaction:

-

Start the enzymatic reaction by adding the substrate and NAD⁺ to each well.

-

-

Monitor the Reaction:

-

Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes). The rate of increase in absorbance corresponds to the rate of NADH formation.[9]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per unit of time) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, by fitting the data to a suitable dose-response curve.[8]

-

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 2: Hypothetical IC₅₀ Values for this compound against a Dehydrogenase

| Compound | Target Enzyme | IC₅₀ (µM) | Assay Conditions |

| This compound | Dehydrogenase X | [Insert Value] | pH 7.4, 25°C, 15 min pre-incubation |

| Positive Control Inhibitor | Dehydrogenase X | [Insert Value] | pH 7.4, 25°C, 15 min pre-incubation |

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway showing inhibition.

Experimental Workflow

Caption: Experimental workflow for enzyme inhibition assay.

References

- 1. Page loading... [guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol | 2227712-52-7 [chemicalbook.com]

- 4. (S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol | 2227712-52-7 [amp.chemicalbook.com]

- 5. longdom.org [longdom.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. superchemistryclasses.com [superchemistryclasses.com]

Application Note: High-Throughput Screening Protocol for a Novel Kinase Inhibitor Candidate

Abstract

This document provides a detailed high-throughput screening (HTS) protocol for the identification of potential inhibitors of a target kinase using the compound 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. The protocol is designed for researchers, scientists, and drug development professionals engaged in early-stage drug discovery. The described methodology utilizes a fluorescence polarization (FP) assay, a robust and widely adopted technique for HTS campaigns. This application note includes a comprehensive experimental protocol, data presentation in a structured format, and a visual workflow diagram to facilitate understanding and implementation.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify "hit" compounds that modulate the activity of a biological target.[1][2] The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. The subject of this protocol, this compound, features a bromopyridinyl group and a trifluoroethanol moiety, which can form key interactions within a kinase active site. This document outlines a comprehensive HTS protocol to evaluate the inhibitory potential of this compound and other small molecules against a target kinase using a competitive fluorescence polarization assay.[3]

Target & Assay Principle

The proposed target for this screening campaign is a putative protein kinase. The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled ligand with known affinity for the kinase (the "tracer") will have a high FP value when bound to the larger kinase molecule due to its slower rotation in solution. Small molecule inhibitors that bind to the kinase's active site will displace the tracer, leading to a decrease in the FP signal as the unbound, rapidly rotating tracer exhibits a low FP value. This change in FP is directly proportional to the inhibitory activity of the test compound.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage Temperature |

| Target Kinase (e.g., p38α) | In-house/Vendor | N/A | -80°C |

| Fluorescent Tracer (e.g., Alexa Fluor 488-ATPγS) | Thermo Fisher | A22186 | -20°C |

| This compound | Various | 1204234-60-5 | Room Temperature |

| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | A7699 | -20°C |

| DMSO (Dimethyl sulfoxide), ACS Grade | Sigma-Aldrich | D2650 | Room Temperature |

| Assay Buffer (50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.5) | In-house | N/A | 4°C |

| 384-well, low-volume, black, flat-bottom plates | Corning | 3573 | Room Temperature |

Experimental Protocol

Reagent Preparation

-

Assay Buffer: Prepare a 1L solution of 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100 in deionized water. Adjust the pH to 7.5 and filter-sterilize.

-

Target Kinase Solution: Thaw the kinase on ice. Dilute to a 2X working concentration (e.g., 20 nM) in assay buffer. The optimal concentration should be determined empirically.

-

Fluorescent Tracer Solution: Prepare a 2X working concentration (e.g., 10 nM) of the fluorescent tracer in assay buffer. Protect from light. The optimal concentration should be determined empirically.

-

Compound Plates: Prepare serial dilutions of this compound and other test compounds in 100% DMSO. For a typical HTS campaign, a starting concentration of 10 mM is used. Transfer compounds to 384-well plates using an acoustic liquid handler for miniaturization and accuracy.

Assay Procedure (384-well plate format)

-

Compound Dispensing: Dispense 50 nL of each test compound solution from the compound plates into the wells of a 384-well assay plate.

-

Kinase Addition: Add 5 µL of the 2X kinase solution to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-kinase binding.

-

Tracer Addition: Add 5 µL of the 2X fluorescent tracer solution to each well.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Plate Reading: Measure the fluorescence polarization on a suitable plate reader (e.g., BMG PHERAstar FSX) with excitation at 485 nm and emission at 520 nm.

Data Analysis

-

Calculate Percent Inhibition: The percent inhibition for each compound is calculated using the following formula:

-

FP_sample: FP value of the well with the test compound.

-

FP_min: Average FP of the control wells with tracer only (maximum inhibition).

-

FP_max: Average FP of the control wells with kinase and tracer (no inhibition).

-

-

Dose-Response Curves: For "hit" compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The following table summarizes hypothetical screening results for this compound and control compounds.

| Compound | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition | IC₅₀ (µM) |

| No Inhibition Control (DMSO) | N/A | 250 | 0 | N/A |

| Maximum Inhibition Control (No Kinase) | N/A | 50 | 100 | N/A |

| Staurosporine (Positive Control) | 1 | 75 | 87.5 | 0.05 |

| This compound | 10 | 150 | 50 | 12.5 |

| Inactive Compound Example | 10 | 245 | 2.5 | >100 |

Mandatory Visualizations

Caption: High-Throughput Screening Workflow for Kinase Inhibitor Identification.

Conclusion

The provided protocol offers a robust framework for conducting a high-throughput screening campaign to identify and characterize potential kinase inhibitors, using this compound as an example candidate. This fluorescence polarization-based assay is sensitive, reproducible, and amenable to automation, making it an ideal choice for primary screening. Successful implementation of this protocol can accelerate the identification of novel lead compounds for further drug development efforts.

References

Application of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol in Agrochemical Research: A Hypothetical Case Study

Disclaimer: As of late 2025, there is no publicly available research detailing the specific application of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol in agrochemical research. The following application notes and protocols are presented as a hypothetical case study based on the well-documented activities of structurally related compounds. This document is intended for informational purposes to guide researchers on the potential evaluation of such a molecule.

Introduction to Pyridine-Based Agrochemicals

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of insecticides, herbicides, and fungicides.[1][2][3] The inclusion of a trifluoromethyl group is also a common strategy in the design of bioactive molecules, often enhancing metabolic stability and target affinity.[4] The combination of these structural features in this compound suggests its potential as a candidate for agrochemical screening programs.

Hypothetical Application Note

Compound: this compound

Potential Application: Insecticide

Rationale for Investigation: Based on structure-activity relationship (SAR) studies of related pyridine derivatives, this compound is hypothesized to exhibit insecticidal activity.[5][6] The bromopyridine moiety may facilitate binding to specific insect receptors, while the trifluoroethanol group could enhance the compound's bioavailability and metabolic stability within the target pest.

Hypothesized Mode of Action: The compound may act as a modulator of insect nicotinic acetylcholine receptors (nAChRs) or GABA-gated chloride channels, common targets for pyridine-based insecticides.[1] Further investigation is required to elucidate the precise molecular target.

Quantitative Data (Hypothetical)

The following table represents a hypothetical summary of data that would be generated during the initial screening of this compound against common agricultural pests.

| Pest Species | Bioassay Method | Parameter | Value | Reference Compound |

| Cotton Aphid (Aphis gossypii) | Leaf-dip | LC50 (24h) | 15.5 mg/L | Acetamiprid |

| Diamondback Moth (Plutella xylostella) | Leaf-dip | LC50 (48h) | 22.8 mg/L | Chlorpyrifos |

| Corn Earworm (Helicoverpa zea) | Topical Application | LD50 (24h) | 8.2 µg/g | Avermectin |

Experimental Protocols

I. Synthesis of this compound

This protocol is a generalized procedure for the synthesis of the title compound.

Materials:

-

3-Bromo-5-formylpyridine

-

Trifluoromethyltrimethylsilane (TMSCF3)

-

Tetrabutylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 3-bromo-5-formylpyridine (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoromethyltrimethylsilane (1.5 eq) to the solution.

-

Slowly add a solution of TBAF (0.1 eq) in THF to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Insecticidal Bioassay Protocol (Leaf-Dip Method for Aphids)

This protocol is a standard method for evaluating the efficacy of a compound against sucking insects like aphids.[2]

Materials:

-

This compound

-

Acetone

-

Triton X-100 (or other suitable surfactant)

-

Distilled water

-

Cotton or cabbage leaves

-

Petri dishes

-

Filter paper

-

Adult cotton aphids (Aphis gossypii)

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of the test compound in acetone.

-

Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 mg/L) in distilled water containing a surfactant (e.g., 0.1% Triton X-100).

-

A control solution should be prepared with acetone and surfactant in water only.

-

-

Bioassay:

-

Select healthy, uniform-sized cotton or cabbage leaves.

-

Dip each leaf into a test solution for 10-15 seconds with gentle agitation.

-

Allow the leaves to air dry for 1-2 hours.

-

Place a piece of moist filter paper in the bottom of a Petri dish and place the treated leaf on top.

-

Introduce a known number of adult aphids (e.g., 20) onto each leaf.

-

Seal the Petri dishes and incubate at 25±1 °C with a 16:8 hour (light:dark) photoperiod.

-

-

Data Collection and Analysis:

-

Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.

-

Correct for control mortality using Abbott's formula.

-

Calculate the LC50 (lethal concentration for 50% of the population) values using probit analysis.

-

Visualizations

Caption: Hypothetical workflow for the discovery and development of a novel agrochemical.

Caption: A hypothetical signaling pathway illustrating a potential mode of action for an insecticidal compound targeting the nAChR.

References

- 1. researchgate.net [researchgate.net]

- 2. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol by column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and relevant quantitative data to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.

Issue 1: Tailing of the Product Peak on TLC and Column Chromatography

-

Q: My product spot on the TLC plate is streaking, and the peaks from my column are broad with significant tailing. What is the cause and how can I fix it?

-

A: Peak tailing is a common issue when purifying pyridine-containing compounds on silica gel.[1] The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad peaks.[1] To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA), to your eluent system. A concentration of 0.1-1% (v/v) TEA is typically sufficient to neutralize the acidic sites on the silica gel, minimizing the unwanted interactions and resulting in sharper peaks.[2][3]

-

Issue 2: Poor Separation of the Product from Impurities

-

Q: I am having difficulty separating my target compound from closely running impurities. What strategies can I employ to improve the resolution?

-

A: If you are experiencing poor separation, you may need to optimize your solvent system. The goal is to find a solvent mixture that gives your target compound an Rf value of approximately 0.25-0.35 on a TLC plate, with the largest possible difference in Rf values between your product and the impurities.[4] Consider trying a different solvent system. For polar compounds like this, a dichloromethane/methanol system can be effective in addition to the standard ethyl acetate/hexane system.[3] Running a shallow solvent gradient during column chromatography, where the polarity of the eluent is increased gradually, can also significantly improve separation.[2]

-

Issue 3: The Product is Not Eluting from the Column

-

Q: My product seems to be stuck on the column, and I have very low recovery. What should I do?

-

A: This indicates that your eluent system is not polar enough to move the compound through the silica gel. You will need to increase the polarity of your mobile phase. If you are using a gradient, you may need to increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol). If your compound is still retained, flushing the column with a highly polar solvent, such as 5-10% methanol in dichloromethane (containing 0.1-1% TEA), may be necessary.

-

Issue 4: Suspected Decomposition of the Product on the Column

-

Q: I have low recovery of my product, and I suspect it might be degrading on the silica gel. How can I check for this and prevent it?

-

A: Some pyridine derivatives can be sensitive to the acidic nature of silica gel.[1] To test for on-column degradation, you can perform a 2D TLC. Spot your crude material on the corner of a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica. To mitigate this, you can deactivate the silica gel by pre-treating it with an eluent containing triethylamine or switch to a more inert stationary phase like neutral alumina.

-

Frequently Asked Questions (FAQs)

-

Q1: What is a good starting solvent system for the purification of this compound?

-

A1: A common and effective starting point for compounds of moderate polarity is a mixture of ethyl acetate and hexane.[3] You can start by testing a ratio of 20-30% ethyl acetate in hexane on a TLC plate. Remember to add 0.1-1% triethylamine to this mixture to prevent peak tailing.

-

-

Q2: How much silica gel should I use for my column?

-

A2: A general rule of thumb is to use a silica gel to crude material weight ratio of 50-100:1. For difficult separations, a higher ratio may be necessary.

-

-

Q3: Should I perform a dry or wet loading of my sample?

-

A3: Both methods can be effective. Dry loading is often preferred for compounds that are not highly soluble in the initial, low-polarity eluent. To do this, dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. Wet loading involves dissolving the crude material in a minimal amount of the initial eluent and carefully adding it to the top of the column.

-

-

Q4: How can I visualize the spots on the TLC plate if they are not colored?

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

1. TLC Analysis:

-

Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate in a TLC chamber with a solvent system of 30:70 ethyl acetate/hexane containing 0.5% triethylamine .

-

Visualize the plate under a UV lamp to determine the Rf values of the components. The target Rf for the product should be around 0.25-0.35 for good separation on the column.[4] Adjust the ethyl acetate/hexane ratio as needed to achieve this.

2. Column Preparation:

-

Select an appropriate size glass column and securely clamp it in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

-

Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 10:90 ethyl acetate/hexane with 0.5% TEA).

-

Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

-

Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

-

Drain the excess solvent until the solvent level is just at the top of the sand.

3. Sample Loading (Dry Loading Recommended):

-

Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add silica gel (approximately 2-3 times the weight of your crude material) to this solution.

-

Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

-

Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

-

Carefully add your initial eluent to the top of the column.

-

Begin eluting the column, collecting fractions in test tubes.

-

Gradually increase the polarity of the eluent (gradient elution). For example, you can start with 10% ethyl acetate in hexane, then move to 20%, 30%, and so on, all containing 0.5% triethylamine.

-

Monitor the collected fractions by TLC to identify which ones contain the pure product.

5. Product Isolation:

-

Combine the fractions that contain the pure this compound.

-

Remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data

The following table provides typical parameters for the column chromatography purification of this compound. These values may require optimization for your specific experimental conditions.

| Parameter | Value/Condition | Notes |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica gel is suitable. |

| Mobile Phase (Eluent) | Ethyl Acetate/Hexane with 0.5% Triethylamine | A gradient elution is recommended for optimal separation. |

| Initial Eluent | 10-20% Ethyl Acetate in Hexane (+ 0.5% TEA) | Start with a lower polarity to elute non-polar impurities. |

| Final Eluent | 30-50% Ethyl Acetate in Hexane (+ 0.5% TEA) | The final polarity will depend on the polarity of the impurities. |

| TLC Rf Value (Target) | ~0.3 in 30% Ethyl Acetate/Hexane (+ 0.5% TEA) | This provides a good starting point for column separation. |

| Silica Gel to Crude Ratio | 50:1 to 100:1 (w/w) | Use a higher ratio for more challenging separations. |

| Sample Loading | Dry Loading | Recommended for better resolution. |

Visualizations

Troubleshooting Workflow for Column Chromatography

A troubleshooting workflow for common column chromatography issues.

Experimental Workflow for Purification

A step-by-step workflow for the purification process.

References

optimizing reaction conditions for 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most direct and widely employed method is the nucleophilic trifluoromethylation of 5-bromonicotinaldehyde. This typically involves the use of a trifluoromethylating agent like trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of a fluoride ion initiator.

Q2: How can I prepare the starting material, 5-bromonicotinaldehyde?

A2: 5-Bromonicotinaldehyde can be synthesized through several routes. A common laboratory-scale method is the oxidation of 5-bromo-3-(hydroxymethyl)pyridine using an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[1] Alternatively, it can be prepared by the reduction of 5-bromonicotinoyl chloride, which is derived from 5-bromonicotinic acid.[2]

Q3: What are the critical parameters to control during the trifluoromethylation reaction?

A3: Key parameters to optimize include the choice of solvent, reaction temperature, stoichiometry of reagents, and the nature of the fluoride source. Anhydrous conditions are crucial to prevent the quenching of the trifluoromethyl anion and other reactive intermediates.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, typically a mixture of ethyl acetate and hexanes, should be used to achieve good separation between the starting aldehyde and the product alcohol. The disappearance of the 5-bromonicotinaldehyde spot is a good indicator of reaction completion. For more detailed kinetic analysis, ¹⁹F NMR spectroscopy can be employed to observe the consumption of the trifluoromethylating agent and the formation of the product.

Q5: What are the common methods for purifying the final product?

A5: After an aqueous work-up to remove the catalyst and other water-soluble byproducts, the crude product is typically purified by flash column chromatography on silica gel.[3][4] A gradient elution with a mixture of hexanes and ethyl acetate is generally effective in isolating the desired this compound.

Experimental Protocols

Synthesis of 5-Bromonicotinaldehyde from 5-bromo-3-(hydroxymethyl)pyridine

A common method for preparing the aldehyde precursor is through oxidation.[1]

Materials:

-

5-bromo-3-(hydroxymethyl)pyridine

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM, anhydrous)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Dissolve 5-bromo-3-(hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add activated manganese dioxide (5.0-10.0 eq) to the solution.

-

Stir the suspension vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with DCM.

-

Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to yield pure 5-bromonicotinaldehyde.

Synthesis of this compound

This procedure is based on the nucleophilic trifluoromethylation of an aldehyde using TMSCF₃.

Materials:

-

5-Bromonicotinaldehyde

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)

-

Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromonicotinaldehyde (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5-2.0 eq) to the solution.

-

Slowly add a catalytic amount of tetrabutylammonium fluoride (TBAF) solution (e.g., 0.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

-

Monitor the reaction by TLC for the disappearance of the starting aldehyde.

-

Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or No Product Formation | Inactive or insufficient fluoride catalyst. | Use a fresh, anhydrous source of TBAF. Ensure the correct stoichiometry is used. |